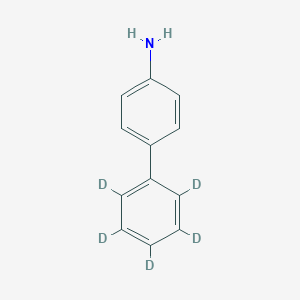

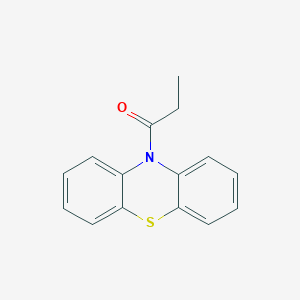

4-Aminobiphenyl-2',3',4',5',6'-d5

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-Aminobiphenyl typically involves electrooxidation processes or multi-component reactions. For example, the electrooxidation of 4-aminobiphenyl in acidic aqueous solutions leads to the formation of conducting polymer films, showcasing a method that could potentially be adapted for the synthesis of specific isotopically labeled compounds (Guay, Leclerc, & Dao, 1988). Moreover, mechanochemistry has been highlighted as an efficient, solvent-free method for synthesizing derivatives through three-component reactions, offering a pathway that might be relevant for creating 4-Aminobiphenyl-2',3',4',5',6'-d5 with specific modifications (Pasha & Datta, 2014).

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements with significant electronic and steric considerations. For instance, the crystal structure analysis of various biphenyl derivatives has revealed detailed insights into their molecular geometry, including bond angles and dihedral angles, which are crucial for understanding the molecular structure of 4-Aminobiphenyl-2',3',4',5',6'-d5 (Zhang, 2013).

Chemical Reactions and Properties

Chemical reactions involving aminobiphenyl derivatives often result in the formation of polymers or other complex molecules, with the reactivity influenced by the substituents' nature and position. The electrochemical oxidation of 4-aminobiphenyl derivatives, for example, leads to radical cations, indicating a pathway that might affect the chemical reactivity of 4-Aminobiphenyl-2',3',4',5',6'-d5 in a similar manner (Hertl, Rieker, & Speiser, 1986).

Physical Properties Analysis

The physical properties of aminobiphenyl derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. For example, the synthesis and characterization of certain biphenyl compounds have shed light on their solubility and thermal properties, which are essential for predicting the behavior of 4-Aminobiphenyl-2',3',4',5',6'-d5 in various environments (Madhra, Salunke, Banerjee, & Prabha, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key to understanding the applications and handling of 4-Aminobiphenyl derivatives. Studies on related compounds have focused on their electrochemical behavior, highlighting the potential for radical formation and the influence of substituents on their chemical properties (Hertl, Rieker, & Speiser, 1986).

Applications De Recherche Scientifique

Polymer Development

4-Aminobiphenyl compounds have been utilized in the development of high-temperature polyimides. Research by Sidra et al. (2018) demonstrated the synthesis of novel diamines incorporating 4-phenoxy aniline and benzimidazole moieties. These compounds were used to create poly (benzimidazole imide)s with excellent thermal stability, high glass transition temperatures, and good mechanical properties, potentially useful in high-performance materials (Sidra et al., 2018).

Conductive Polymer Films

4-Aminobiphenyl is a key component in the formation of conducting polymer films. Guay, Leclerc, and Dao (1988) found that the electrooxidation of 4-aminobiphenyl leads to a conducting polymer with a fibrillar morphology, exhibiting electrochromic properties. This research suggests potential applications in electronics and materials science (Guay, Leclerc, & Dao, 1988).

Ecotoxicological Evaluation

The effects of 4-aminobiphenyl on various ecological systems have been studied to assess environmental risks. Chen et al. (2004) used a test battery including Daphnia magna immobilization and zebrafish embryo development to demonstrate the toxicity of 4-aminobiphenyl to aquatic organisms and mammalian cells. These studies highlight the importance of understanding the environmental impact of chemical compounds (Chen et al., 2004).

Analytical Techniques and Biomarker Analysis

4-Aminobiphenyl derivatives, such as N-deoxyguanosine-C8-4-aminobiphenyl, are used as biomarkers in cancer risk assessment. Chen, Zhang, and Vouros (2018) reviewed the methods for detecting and quantifying this biomarker in biological samples. Their research emphasizes the role of such compounds in understanding the molecular mechanisms of cancer (Chen, Zhang, & Vouros, 2018).

Proteasome Inhibition and Cancer Research

4-Aminobiphenyl compounds have been explored in the context of cancer research. Yan et al. (2015) studied compounds derived from 4-aminobiphenyl for their ability to inhibit the proliferation of human liver cancer cells. These studies contribute to the understanding of potential cancer therapies (Yan et al., 2015).

Propriétés

IUPAC Name |

4-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVOXQPQNTYEKQ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobiphenyl-2',3',4',5',6'-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

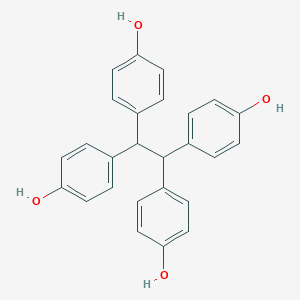

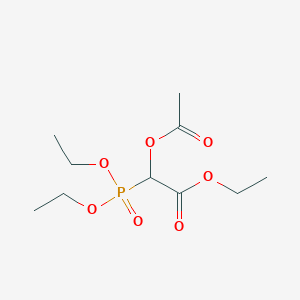

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

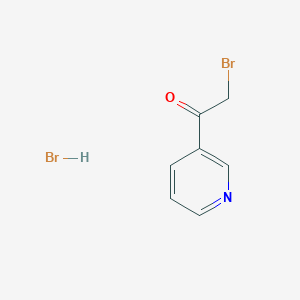

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)